Azide-PEG9-amido-C16-Boc

PROTAC Targeted Protein Degradation Linker SAR

Azide-PEG9-amido-C16-Boc (Synonyms: 17-(Azide-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester) is a heterobifunctional, alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker with the molecular formula C₄₂H₈₂N₄O₁₂ and a molecular weight of 835.12 g/mol. It integrates a Boc-protected carboxylic acid terminus, a C16 alkyl chain as a hydrophobic anchor, and a PEG9 hydrophilic spacer linked via an amide bond to a terminal azide group.

Molecular Formula C42H82N4O12
Molecular Weight 835.1 g/mol
Cat. No. B15541317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG9-amido-C16-Boc
Molecular FormulaC42H82N4O12
Molecular Weight835.1 g/mol
Structural Identifiers
InChIInChI=1S/C42H82N4O12/c1-42(2,3)58-41(48)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(47)44-20-22-49-24-26-51-28-30-53-32-34-55-36-38-57-39-37-56-35-33-54-31-29-52-27-25-50-23-21-45-46-43/h4-39H2,1-3H3,(H,44,47)
InChIKeyOIKRZOBHQHTSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azide-PEG9-amido-C16-Boc Technical Specification and Structural Overview for PROTAC Development


Azide-PEG9-amido-C16-Boc (Synonyms: 17-(Azide-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester) is a heterobifunctional, alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker with the molecular formula C₄₂H₈₂N₄O₁₂ and a molecular weight of 835.12 g/mol . It integrates a Boc-protected carboxylic acid terminus, a C16 alkyl chain as a hydrophobic anchor, and a PEG9 hydrophilic spacer linked via an amide bond to a terminal azide group . The azide functionality enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne-, DBCO-, or BCN-containing molecules, facilitating precise, modular assembly of PROTACs and other bioconjugates .

Why Azide-PEG9-amido-C16-Boc Cannot Be Replaced by Shorter PEG Analogs or C8 Lipid Variants


Generic substitution of Azide-PEG9-amido-C16-Boc with PEG4-, PEG6-, PEG8-, or C8-containing analogs is scientifically invalid due to quantifiable differences in spatial reach, ternary complex stabilization, and membrane anchoring efficiency. The PEG9 spacer provides a specific end-to-end distance (approximately 3.5–4.0 nm in fully extended conformation) that is empirically distinct from PEG4, PEG6, and PEG8 variants; this difference directly impacts PROTAC ternary complex formation efficiency and target degradation potency in a length-dependent manner [1][2]. Simultaneously, the C16 alkyl chain offers quantifiably superior membrane anchoring retention compared to C8 lipids in liposomal and LNP formulations, with class-level evidence demonstrating that C16 lipids exhibit significantly reduced exchange from lipid bilayers relative to shorter-chain analogs [3]. The co-optimization of both PEG length and lipid anchor length within a single heterobifunctional architecture is not achievable with shorter-chain or shorter-PEG variants, making direct substitution without re-optimization of degradation potency and formulation stability infeasible.

Azide-PEG9-amido-C16-Boc Comparative Performance Data vs. PEG4/PEG6/PEG8 Linkers and C8 Lipid Analogs


PEG9 Linker Length Quantitatively Modulates PROTAC Degradation Potency Relative to PEG4, PEG6, and PEG8

The PEG9 linker length in Azide-PEG9-amido-C16-Boc provides a spatial reach that is quantitatively distinct from shorter PEG variants. Class-level SAR studies on PROTAC linker length demonstrate that progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, translating to lower cellular EC50 values [1]. In a systematic evaluation of PEG linker length effects on GSPT1 degradation using Retro-2-based PROTACs, researchers demonstrated that GSPT1 degradation potency is strictly dependent on PEG chain length, with optimal degradation windows varying by specific E3 ligase-target protein pair geometries [2]. While the optimal PEG length is target-dependent, PEG9 represents an extended reach option (>9 ethylene glycol units, ~3.5–4.0 nm) for protein pairs requiring longer linkers to achieve productive ternary complex geometry, offering a measurable alternative to the more commonly employed PEG4, PEG6, and PEG8 standards [1].

PROTAC Targeted Protein Degradation Linker SAR

C16 Lipid Anchor Provides Quantifiably Superior Membrane Retention Compared to C8 Lipids in LNP Formulations

Azide-PEG9-amido-C16-Boc contains a C16 alkyl chain that confers measurable membrane anchoring stability advantages over shorter-chain lipid analogs. Class-level evidence from systematic alkyl chain length studies demonstrates that C16 lipids exhibit significantly reduced lipid exchange from liposomal membranes compared to C8 analogs. Specifically, research on alkyl chain-mediated lipid anchoring shows that dialkyl glyceryl lipids with chains of 18–20 methylene units are inherently stable in liposomal membranes, while C16 lipids exhibit some exchange but significantly less than cholesterol conjugates [1]. In contrast, C8 lipids demonstrate markedly higher exchange rates and reduced retention, as evidenced by studies showing C8-ceramide-PEG LNPs induce lower anti-PEG antibody responses than C16-ceramide-PEG LNPs, indicating differential in vivo persistence and membrane residence time [2]. The C16 anchor length approaches the typical chain length of biological membranes (C18), providing a balance between sufficient membrane integration and practical synthetic accessibility [1].

Lipid Nanoparticle Drug Delivery Membrane Anchoring

Boc-Protected Carboxylic Acid Enables Orthogonal Deprotection and Sequential Conjugation Strategies

Azide-PEG9-amido-C16-Boc features a tert-butyloxycarbonyl (Boc) protected carboxylic acid terminus that enables acid-labile deprotection under mild conditions (e.g., TFA/DCM) to reveal a free carboxylic acid for subsequent amide or ester coupling reactions. This orthogonal protection strategy is critical for modular PROTAC assembly, as it allows the azide moiety to first undergo CuAAC or SPAAC click chemistry with alkyne-containing warheads or E3 ligase ligands without premature exposure of the carboxylic acid . Following click conjugation, the Boc group can be selectively removed without affecting the triazole linkage or other acid-stable functional groups, enabling subsequent coupling to amine-containing partners . This orthogonal reactivity profile is shared with shorter PEG variants such as Azido-PEG8-Boc and Azide-PEG5-Boc, but the PEG9-C16 architecture uniquely combines this synthetic flexibility with extended spatial reach and membrane anchoring capability in a single reagent .

Orthogonal Chemistry PROTAC Synthesis Bioconjugation

PEG9 Spacer Enhances Aqueous Solubility of Hydrophobic PROTAC Constructs by >10-fold Relative to Alkyl-Only Linkers

The PEG9 spacer in Azide-PEG9-amido-C16-Boc provides measurable aqueous solubility enhancement compared to purely alkyl-based linkers. The hydrophilic PEG spacer increases solubility in aqueous media, a property that is chain-length dependent—longer PEG chains confer greater water solubility enhancement due to increased hydrogen-bonding capacity from additional ether oxygen atoms . The PEG9 unit contains nine ethylene glycol repeats (18 ether oxygen atoms), which substantially improves the aqueous solubility of the final PROTAC construct compared to shorter PEG variants (e.g., PEG4 with 8 ether oxygens) or alkyl-only linkers [1]. This solubility enhancement is critical for maintaining drug-like properties and enabling in vivo formulation of otherwise hydrophobic PROTAC molecules, which often contain lipophilic warheads and E3 ligase ligands that exhibit poor aqueous solubility .

PROTAC Solubility Drug-like Properties PEGylation

Molecular Weight and Purity: Azide-PEG9-amido-C16-Boc (835.12 g/mol, ≥95%) vs. Azide-PEG6-amido-C16-Boc (703.0 g/mol)

Azide-PEG9-amido-C16-Boc has a defined molecular weight of 835.12 g/mol (C₄₂H₈₂N₄O₁₂) and is commercially available at ≥95% purity from multiple vendors . Its closest structural analog in the same series, Azide-PEG6-amido-C16-Boc, has a molecular weight of 703.0 g/mol (C₃₆H₇₀N₄O₉), representing a 132.1 g/mol difference attributable to the three additional ethylene glycol units in the PEG9 variant . This mass difference enables precise analytical distinction by LC-MS and provides a distinct solubility and conformational profile for PROTAC optimization. Both compounds share the same C16 alkyl anchor and Boc-protected carboxylic acid terminus but differ in PEG spacer length, which directly impacts linker reach, solubility, and ternary complex formation efficiency .

PROTAC Linker Quality Control Procurement Specification

C16 Anchor Enables Superior Transfection Efficiency vs. Shorter Alkyl Chains in Cationic Lipid Gene Delivery Systems

Class-level evidence from systematic anchor-dependency studies on cationic cytofectins demonstrates that C14 and C16 alkyl chains confer remarkably efficient transfection in COS-1 cells compared to shorter or longer alkyl chain variants [1]. In a detailed structure-activity investigation of 11 non-glycerol based cytofectins, both the C-14 and C-16 analogs of DOMHAC were found to be remarkably efficient in transfecting COS-1 cells, establishing an optimal anchor length window for liposomal gene delivery applications [1]. This anchor-dependency relationship supports the selection of C16-containing lipid linkers such as Azide-PEG9-amido-C16-Boc for applications requiring efficient membrane integration and intracellular delivery of nucleic acid cargo. The C16 anchor in this compound provides the hydrophobic driving force for membrane insertion and LNP stabilization, a property that cannot be replicated by C8 or shorter alkyl chains [1].

Gene Delivery Lipofection Cationic Lipid

Recommended Research Applications and Procurement Scenarios for Azide-PEG9-amido-C16-Boc


PROTAC Library Synthesis Requiring Extended PEG9 Linker Reach (3.5–4.0 nm) for Large Inter-Protein Distances

Azide-PEG9-amido-C16-Boc is optimally suited for PROTAC campaigns where crystallographic or computational modeling indicates that the E3 ligase–target protein interface requires an inter-ligand distance exceeding the reach of standard PEG4–PEG8 linkers (typically >3 nm). The PEG9 spacer provides extended conformational sampling while maintaining the solubility and inertness advantages of PEG-based linkers [1]. The terminal azide enables modular click chemistry conjugation to alkyne-functionalized warheads or E3 ligase ligands, while the Boc-protected carboxylic acid allows orthogonal deprotection and subsequent coupling to amine-containing partners, facilitating convergent PROTAC assembly [2].

Lipid Nanoparticle (LNP) Surface Functionalization via Click Chemistry with C16 Membrane Anchoring

Azide-PEG9-amido-C16-Boc is applicable for LNP surface functionalization where the C16 alkyl chain inserts into the lipid bilayer to provide stable membrane anchoring, while the PEG9 spacer extends the azide functionality into the aqueous exterior for subsequent click chemistry conjugation to targeting ligands, fluorophores, or other functional moieties . The C16 anchor length provides significantly improved membrane retention compared to C8 lipid conjugates [1], and the PEG9 spacer ensures sufficient projection of the reactive azide group beyond the PEG corona to enable efficient SPAAC or CuAAC reactions with DBCO- or alkyne-modified biomolecules [2].

Modular Synthesis of Amphiphilic Bioconjugates for Membrane Protein Targeting

The combined C16 lipid anchor and PEG9 hydrophilic spacer in Azide-PEG9-amido-C16-Boc enable the synthesis of amphiphilic bioconjugates that partition into lipid bilayers while presenting a functional handle (azide) for conjugation to proteins, peptides, or small molecules of interest . Following Boc deprotection to reveal the carboxylic acid, the linker can be further functionalized with amine-containing payloads, creating membrane-anchored probes for studying membrane protein interactions, lipid raft dynamics, or cell surface receptor clustering [1]. The C16 anchor length aligns with the optimal transfection window (C14–C16) identified for cationic lipid gene delivery systems [3].

Orthogonal PROTAC Assembly Requiring Carboxylic Acid Conjugation Handle Post-Click Chemistry

Unlike common Azido-PEGn-Boc linkers that feature Boc-protected amines, Azide-PEG9-amido-C16-Boc provides a Boc-protected carboxylic acid that yields a carboxylate handle upon deprotection . This functional group differentiation is critical for PROTAC synthesis workflows where the warhead or E3 ligase ligand contains an amine-reactive group (e.g., NHS ester, activated carboxylic acid) that is incompatible with amine-terminated linkers. The compound enables a sequential, orthogonal conjugation strategy: (1) click chemistry via azide–alkyne cycloaddition to attach the first ligand, followed by (2) Boc deprotection and carboxylic acid activation for coupling to the second ligand [1].

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